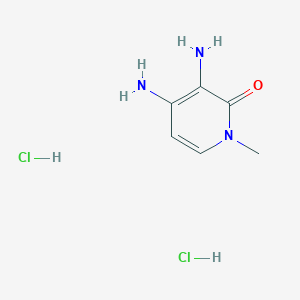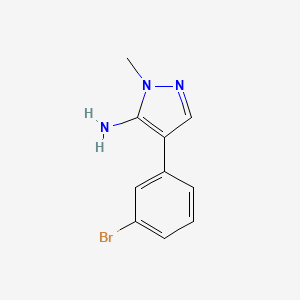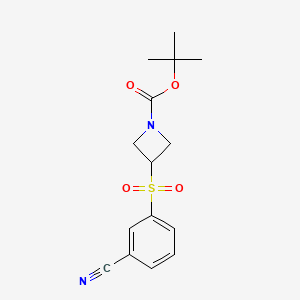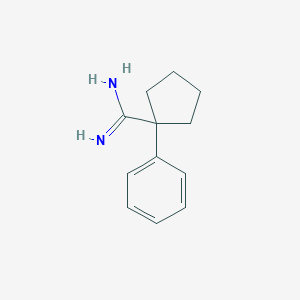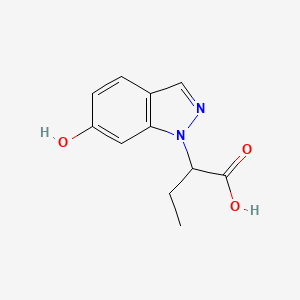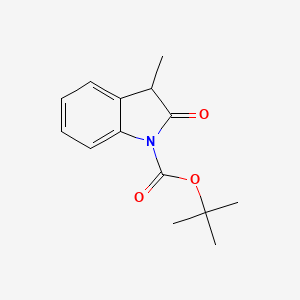
Tetramethylammonium ion hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylammonium ion hydrate is a quaternary ammonium compound with the chemical formula ( \text{N(CH}_3\text{)}_4^+ \cdot \text{H}_2\text{O} ). It is commonly encountered in the form of tetramethylammonium hydroxide, which is a strong base and is widely used in various chemical and industrial applications. The compound is known for its high solubility in water and its ability to form stable hydrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetramethylammonium ion hydrate can be synthesized through the reaction of tetramethylammonium chloride with a strong base such as potassium hydroxide in a solvent like methanol. The reaction proceeds as follows: [ \text{N(CH}_3\text{)}_4^+ \text{Cl}^- + \text{KOH} \rightarrow \text{N(CH}_3\text{)}_4^+ \text{OH}^- + \text{KCl} ] The resulting tetramethylammonium hydroxide can then be crystallized to form its hydrate .
Industrial Production Methods
In industrial settings, tetramethylammonium hydroxide is typically produced by the electrolysis of tetramethylammonium chloride in an aqueous solution. The process involves the following steps:
- Dissolution of tetramethylammonium chloride in water.
- Electrolysis of the solution to produce tetramethylammonium hydroxide and chlorine gas.
- Crystallization of the hydroxide to obtain the hydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethylammonium ion hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxide ion acts as a nucleophile.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve aqueous or alcoholic solutions.
Redox Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
Substitution Reactions: Products include various substituted ammonium compounds.
Redox Reactions: Products depend on the specific reagents used but can include oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Tetramethylammonium ion hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst and in the synthesis of various organic compounds.
Biology: The compound is used in studies of ion channels and membrane transport due to its ability to mimic certain biological ions.
Medicine: It has applications in drug formulation and delivery systems.
Industry: Tetramethylammonium hydroxide is used in the production of semiconductors, as a developer in photolithography, and in the manufacture of various chemicals
Mécanisme D'action
The mechanism of action of tetramethylammonium ion hydrate involves its interaction with molecular targets such as ion channels and enzymes. The compound can modulate the activity of these targets by altering their conformation or by acting as a competitive inhibitor. The pathways involved include ion transport and signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylammonium ion: Similar in structure but with ethyl groups instead of methyl groups.
Tetrapropylammonium ion: Contains propyl groups and has different solubility and reactivity properties.
Tetrabutylammonium ion: Larger alkyl groups lead to different physical and chemical properties.
Uniqueness
Tetramethylammonium ion hydrate is unique due to its small size and high solubility in water, which makes it particularly useful in aqueous reactions and biological studies. Its ability to form stable hydrates also distinguishes it from other quaternary ammonium compounds .
Propriétés
Formule moléculaire |
C4H14NO+ |
|---|---|
Poids moléculaire |
92.16 g/mol |
Nom IUPAC |
tetramethylazanium;hydrate |
InChI |
InChI=1S/C4H12N.H2O/c1-5(2,3)4;/h1-4H3;1H2/q+1; |
Clé InChI |
WGTYBPLFGIVFAS-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


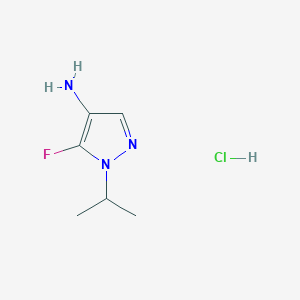
![Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12439486.png)
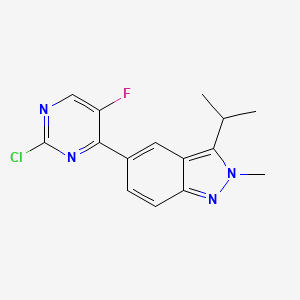
![6-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B12439491.png)
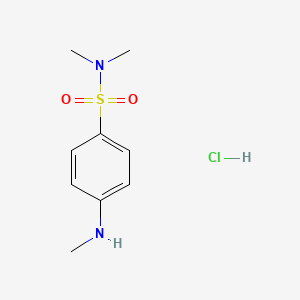
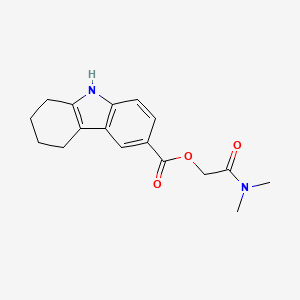
![4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12439510.png)

